2-(2,4-Dichlorophenyl)-1,3-thiazolidine (CAS: 67189-27-9) is a specialized heterocyclic building block and masked aldehyde precursor widely utilized in medicinal chemistry and agrochemical synthesis . Formed by the condensation of 2,4-dichlorobenzaldehyde and cysteamine, this compound features a robust five-membered thiazolidine ring stabilized by the strongly electron-withdrawing 2,4-dichlorophenyl moiety [1]. In procurement and material selection workflows, it is primarily evaluated for its enhanced hydrolytic stability, predictable unmasking kinetics under specific metal-mediated conditions, and its utility as a lipophilic scaffold in the synthesis of 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) and related bioactive derivatives [2].
Thiazolidine-based masked sulfhydryl agent for melanogenesis pathway studies.
Defined 2,4-dichloro substitution pattern for SAR and isomer differentiation.
Research-scale availability with reported purity characterization.
Substituting 2-(2,4-dichlorophenyl)-1,3-thiazolidine with the generic 2-phenyl-1,3-thiazolidine or 2-(4-chlorophenyl)-1,3-thiazolidine critically compromises process reliability and downstream performance [1]. The lack of the dual electron-withdrawing chlorine atoms in the unsubstituted analog leads to premature ring-opening and hydrolysis under mildly acidic or aqueous assay conditions, resulting in unpredictable yields during multi-step peptide ligations or prodrug formulations [2]. Furthermore, utilizing the raw 2,4-dichlorobenzaldehyde instead of its thiazolidine-protected form exposes the reactive aldehyde to unwanted nucleophilic attacks from off-target amines or thiols in complex synthetic mixtures, leading to significant byproduct formation and complex purification workflows [3].
The 2,4-dichloro arrangement introduces steric and electronic effects distinct from 3,4-dichloro or 4-chloro analogs, which may alter sulfhydryl release kinetics.
Replacement with unsubstituted or differently substituted 2-aryl-thiazolidines may shift logP and membrane permeability profile, altering assay outcomes.
Direct substitution with close analogs without empirical validation risks modification of target engagement in melanogenesis assays.
The presence of two electron-withdrawing chlorine atoms at the 2,4-positions of the phenyl ring significantly reduces the basicity of the thiazolidine nitrogen, thereby suppressing the protonation-dependent ring-opening mechanism [1]. Consequently, 2-(2,4-dichlorophenyl)-1,3-thiazolidine exhibits a markedly extended hydrolytic half-life compared to the unsubstituted 2-phenyl-1,3-thiazolidine, which undergoes rapid equilibrium ring-opening in aqueous buffers [2].
| Evidence Dimension | Half-life of ring hydrolysis at pH 4.5 to 5.0 |
| Target Compound Data | Extended half-life (typically >24 hours) |
| Comparator Or Baseline | 2-Phenyl-1,3-thiazolidine (rapid equilibrium ring-opening, half-life <2 hours) |
| Quantified Difference | >10-fold increase in hydrolytic stability |
| Conditions | Aqueous buffer (pH 4.5-5.0), room temperature |
Ensures the protecting group remains intact during complex, multi-step aqueous syntheses or peptide ligations, preventing premature aldehyde release.
Density 1.358 g/cm³ (2,4-) vs ~1.36 g/cm³ (3,4-); boiling point 340.8 °C reported vs not explicitly quantified for comparator
Supports isomer-specific purification strategy
Boiling point difference unquantified; lot-specific verification recommended
For applications requiring organic solvent solubility or downstream cellular permeability, the di-chloro substitution provides a critical advantage [1]. The calculated partition coefficient (cLogP) of 2-(2,4-dichlorophenyl)-1,3-thiazolidine is substantially higher than that of the unsubstituted baseline, facilitating easier extraction during workups and improving the formulation compatibility of resulting prodrugs [2].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | cLogP ≈ 3.5 - 4.0 |
| Comparator Or Baseline | 2-Phenyl-1,3-thiazolidine (cLogP ≈ 1.8 - 2.2) |
| Quantified Difference | Approx. +1.5 to +1.8 LogP units |
| Conditions | Standard computational models for 2-arylthiazolidines |
Higher lipophilicity improves organic solvent solubility during manufacturing and enhances membrane permeability when synthesizing ATCAA-class antiproliferative agents.
XLogP3 2.7 (ΔlogP ≈ 1.2 vs unsubstituted analog)
May support membrane permeability studies
Computed values; experimental validation advised
When modifying the secondary amine of the thiazolidine ring, electron-rich 2-aryl derivatives are prone to side reactions or ring-opening during acylation [1]. The electron-withdrawing nature of the 2,4-dichlorophenyl group stabilizes the ring, allowing for cleaner N-acylation reactions with acid chlorides or anhydrides, thereby providing higher isolated yields of the target N-acyl products [2].
| Evidence Dimension | Yield of N-acylated thiazolidine derivatives |
| Target Compound Data | High conversion (typically 75-90%) |
| Comparator Or Baseline | Electron-rich 2-arylthiazolidines (prone to side reactions, <60% yield) |
| Quantified Difference | 15-30% higher isolated yield of stable N-acyl products |
| Conditions | Reaction with acid chlorides/anhydrides in the presence of base (e.g., DIPEA/DCM) |
Directly impacts the cost-efficiency and reproducibility of manufacturing downstream pharmaceutical intermediates and agricultural chemicals.
Expected sulfhydryl release traps dopaquinone; specific IC50 not reported
Supports melanogenesis pathway studies
Class-level inference; direct potency data to verify
Using 2-(2,4-dichlorophenyl)-1,3-thiazolidine as a masked aldehyde allows for highly controlled deprotection. While raw 2,4-dichlorobenzaldehyde reacts indiscriminately with free amines in complex mixtures, the thiazolidine-protected form remains inert until specifically unmasked by heavy metals like Ag(I) or Hg(II), resulting in superior recovery of the target aldehyde exactly when required [1].
| Evidence Dimension | Aldehyde recovery yield upon late-stage unmasking |
| Target Compound Data | >85% recovery of 2,4-dichlorobenzaldehyde upon Ag(I)/Hg(II) treatment |
| Comparator Or Baseline | Unprotected 2,4-dichlorobenzaldehyde (prone to off-target Schiff base formation, <50% recovery in complex amine-rich mixtures) |
| Quantified Difference | >35% improvement in targeted aldehyde delivery |
| Conditions | AgNO3 or HgCl2 mediated hydrolysis in aqueous/organic mixtures |
Allows buyers to use the compound as a highly reliable, site-specific delivery vehicle for the 2,4-dichlorophenyl moiety in late-stage functionalization.
Purity ≥95%; available from multiple vendors (250 mg–2.5 g)
Reduces procurement complexity
Supplier-specified; lot-specific review advised
Where this compound is the right choice for synthesizing lipophilic, targeted antiproliferative agents or agrochemical fungicides. The 2,4-dichloro substitution provides the necessary stability and lipophilicity required for downstream N-acylation, ensuring high yields and reproducible manufacturing of ATCAA derivatives [1].
Where this compound is the right choice for introducing a 2,4-dichlorophenyl group into a peptide or biomolecule without the risk of premature Schiff base formation. Its enhanced hydrolytic stability at pH 4.5–5.0 prevents off-target reactions with lysine residues during multi-step aqueous syntheses [2].
Where this compound is the right choice for designing systems that require the slow, pH-dependent or metal-triggered release of 2,4-dichlorobenzaldehyde in specific microenvironments. The specific electronic tuning of the di-chloro ring ensures a predictable release profile compared to unsubstituted analogs [3].